molecular formula C17H21Br2NO2 B562443 N-(4-Bromobutyl)-7-(4-bromobutoxy)-quinoline-2(1H)-one CAS No. 1076199-56-8

N-(4-Bromobutyl)-7-(4-bromobutoxy)-quinoline-2(1H)-one

Cat. No. B562443
M. Wt: 431.168
InChI Key: HHWILAFYJFYBCK-UHFFFAOYSA-N
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Description

“N-(4-Bromobutyl)-7-(4-bromobutoxy)-quinoline-2(1H)-one” is a chemical compound with the molecular formula C17H21Br2NO2 and a molecular weight of 431.168 . It is used in the field of organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C17H21Br2NO2 . The compound contains bromine, carbon, hydrogen, nitrogen, and oxygen atoms. Unfortunately, a detailed structural analysis is not available in the retrieved resources.

Scientific Research Applications

Synthesis and Characterization

  • Research on N-(4-Bromobutyl)-7-(4-bromobutoxy)-quinoline-2(1H)-one has explored its synthesis and characterization. Ivanova et al. (2011) demonstrated that 3-Polyfluoroalkyl-1,2-dihydroquinoxalin-2-ones, which are structurally related to the target compound, can be synthesized through reactions involving 4-bromobutyl acetate (Ivanova, Khudina, Burgart, & Saloutin, 2011). Additionally, Klásek et al. (2002) described the synthesis of 3-thiocyanato-1H,3H-quinoline-2,4-diones, again showcasing methods relevant to the synthesis of similar quinoline derivatives (Klásek, Polis, Mrkvička, & Košmrlj, 2002).

Corrosion Inhibition

Glycosidic Linkage Formation

  • Research on the selective formation of glycosidic linkages of N-unsubstituted 4-hydroxyquinolin-2(1H)-ones by Kimmel, Kafka, & Košmrlj (2010) has relevance in understanding the chemical behavior of similar quinoline derivatives. This study provides insights into the chemical reactions and potential applications of quinoline-based compounds in various domains (Kimmel, Kafka, & Košmrlj, 2010).

Antimalarial Activity

  • A study by Rice (1976) on the synthesis and phototoxicity of alpha-dibutylaminomethylbenzo[h]quinoline-4-methanols, which are structurally related to N-(4-Bromobutyl)-7-(4-bromobutoxy)-quinoline-2(1H)-one, revealed significant antimalarial activity against Plasmodium berghei in mice. This indicates potential biological applications for similar quinoline derivatives (Rice, 1976).

Electrochemical and Photocatalytic Properties

  • Lei Li et al. (2020) investigated octamolybdate complexes constructed from a quinoline–imidazole–monoamide ligand, demonstrating the electrocatalytic and photocatalytic properties of these compounds. This research could be pertinent for applications involving N-(4-Bromobutyl)-7-(4-bromobutoxy)-quinoline-2(1H)-one in energy conversion and environmental remediation (Lei Li, Wang, Xu, Chang, Liu, Lin, & Wang, 2020).

Future Directions

The future directions for the use and study of this compound are not specified in the available resources. It is used in organic synthesis , suggesting potential applications in the development of new organic compounds.

properties

IUPAC Name

7-(4-bromobutoxy)-1-(4-bromobutyl)quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21Br2NO2/c18-9-1-3-11-20-16-13-15(22-12-4-2-10-19)7-5-14(16)6-8-17(20)21/h5-8,13H,1-4,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWILAFYJFYBCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)N2CCCCBr)OCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696204
Record name 7-(4-Bromobutoxy)-1-(4-bromobutyl)quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Bromobutyl)-7-(4-bromobutoxy)-quinoline-2(1H)-one

CAS RN

1076199-56-8
Record name 7-(4-Bromobutoxy)-1-(4-bromobutyl)quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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